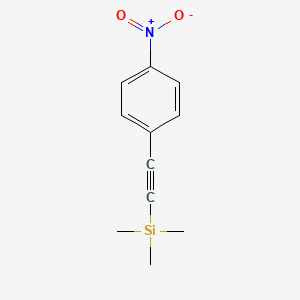

Trimethyl((4-nitrophenyl)ethynyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-(4-nitrophenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPIXZAXKQWEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401669 | |

| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-38-8 | |

| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethyl((4-nitrophenyl)ethynyl)silane CAS number 75867-38-8 properties

An In-Depth Technical Guide to Trimethyl((4-nitrophenyl)ethynyl)silane

Abstract: This document provides a comprehensive technical overview of this compound, CAS Number 75867-38-8. It is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates. This guide delves into the molecule's physicochemical properties, outlines a robust synthetic protocol, explores its core reactivity and mechanistic behavior, discusses its applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility in a laboratory setting.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized bifunctional reagent that serves as a cornerstone in various advanced organic syntheses. Its structure is deceptively simple, yet it offers a powerful combination of features: a trimethylsilyl (TMS)-protected alkyne and an electronically-activated aromatic ring.

The TMS group serves as a robust and selectively removable protecting group for the terminal alkyne.[1] This feature is critical in multi-step syntheses, preventing the acidic acetylenic proton from interfering with organometallic reagents or basic conditions.[2] The 4-nitrophenyl moiety, with its potent electron-withdrawing nitro group, significantly influences the reactivity of the molecule, activating the aromatic ring for nucleophilic substitution and modulating the electronic properties of the alkyne. This combination makes it a valuable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and chemical biology.[3]

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 75867-38-8 | [4][5] |

| Molecular Formula | C₁₁H₁₃NO₂Si | [4][5] |

| Molecular Weight | 219.31 g/mol | [4][5] |

| Appearance | Light yellow to yellow solid | [6] |

| Melting Point | 96-97 °C | [6] |

| Boiling Point | 277.6 ± 32.0 °C (Predicted) | [6] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [6][7] |

| Solubility | Not specified; likely soluble in common organic solvents like THF, CH₂Cl₂, Ethyl Acetate. | [4] |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃): δ ~8.1-8.2 ppm (d, 2H, Ar-H ortho to NO₂), ~7.5-7.6 ppm (d, 2H, Ar-H meta to NO₂), ~0.25 ppm (s, 9H, Si(CH₃)₃). The distinct aromatic splitting pattern (A₂B₂) and the upfield singlet for the TMS group are key identifiers.

-

¹³C NMR (CDCl₃): Signals expected for the nine equivalent methyl carbons (~0.0 ppm), two distinct quaternary alkyne carbons (~90-105 ppm), and four aromatic carbons, including the ipso-carbon attached to the alkyne and the carbon bearing the nitro group.

-

IR (ATR): Characteristic vibrational bands expected at ~2160 cm⁻¹ (C≡C stretch, strong), ~1520 cm⁻¹ and ~1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches, very strong), and ~1250, 840 cm⁻¹ (Si-CH₃ deformations).

GHS Safety Information

This compound must be handled with appropriate care in a laboratory setting.

-

Pictogram: GHS07 (Exclamation Mark)[6]

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338.[4] It is imperative to use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Synthesis Protocol: Sonogashira Cross-Coupling

The most direct and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[8] This palladium- and copper-co-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10]

Mechanistic Rationale

The synthesis leverages the high reactivity of aryl iodides in the palladium catalytic cycle.[8]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl iodide C-I bond.

-

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (ethynyltrimethylsilane) and the amine base to form a copper(I) acetylide species.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product from the palladium center, which regenerates the active Pd(0) catalyst.

The amine base (e.g., triethylamine or diisopropylamine) is crucial, serving both to neutralize the HI generated during the reaction and as a solvent or co-solvent.

Visualized Workflow: Synthesis via Sonogashira Coupling

Caption: Sonogashira coupling workflow for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

Objective: To synthesize this compound from 1-iodo-4-nitrobenzene and ethynyltrimethylsilane.

Materials:

-

1-iodo-4-nitrobenzene (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

-

Copper(I) iodide (CuI, 0.04 eq)

-

Anhydrous Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous THF and anhydrous TEA (e.g., in a 2:1 ratio) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add ethynyltrimethylsilane dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization (e.g., from hexane) or flash column chromatography on silica gel to yield the pure light yellow solid.[6]

Core Reactivity and Applications

The utility of this molecule stems from the distinct reactivity of its functional groups.

The Trimethylsilyl (TMS) Protecting Group

The TMS group is the quintessential protecting group for terminal alkynes. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, including Grignard reagents, organolithiums, and many transition-metal catalysts.[2][11] However, its true power lies in the ease and selectivity of its removal.

Deprotection Protocol: A key transformation is the protiodesilylation to unmask the terminal alkyne for subsequent reactions.[1]

Objective: To deprotect this compound to yield 1-ethynyl-4-nitrobenzene.

Method A: Fluoride-Mediated (Mildest Conditions)

-

Dissolve the silylated alkyne (1.0 eq) in THF.

-

Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the terminal alkyne.

Method B: Base-Mediated (Cost-Effective)

-

Dissolve the silylated alkyne in a mixture of methanol and THF.

-

Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.

-

Stir vigorously at room temperature for 1-3 hours.

-

Monitor by TLC. Upon completion, filter off the solids, and concentrate the filtrate.

-

Perform a standard aqueous workup as described in Method A.

Caption: General workflow for the deprotection of the TMS-alkyne.

Application in "Click" Chemistry

Once deprotected, the resulting 1-ethynyl-4-nitrobenzene is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "Click Chemistry".[12][13] This reaction provides a highly efficient and bio-orthogonal method for forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[12] This has vast applications in drug discovery, bioconjugation, and materials science for linking different molecular fragments.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of a stable, yet labile, TMS-protected alkyne and an electron-deficient aromatic system. Its synthesis via the reliable Sonogashira coupling and the straightforward protocols for its deprotection make it an accessible and powerful tool for the modern synthetic chemist. Understanding its properties, synthesis, and reactivity allows researchers to confidently integrate this reagent into complex synthetic pathways to achieve novel molecular targets.

References

-

Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2863. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4296099, this compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkynes. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

Sources

- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. aksci.com [aksci.com]

- 5. This compound | C11H13NO2Si | CID 4296099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound , 95+% , 75867-38-8 - CookeChem [cookechem.com]

- 7. 75867-38-8|this compound|BLD Pharm [bldpharm.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis of Trimethyl((4-nitrophenyl)ethynyl)silane via Sonogashira Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimethyl((4-nitrophenyl)ethynyl)silane from 1-iodo-4-nitrobenzene and trimethylsilylacetylene, employing the Sonogashira cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic intricacies of the palladium- and copper-catalyzed reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide aims to be a self-validating system for the described protocol, grounded in authoritative scientific literature.

Introduction: The Significance of Aryl Alkynes and the Power of Sonogashira Coupling

Aryl alkynes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional materials, pharmaceuticals, and complex natural products.[1][2] Their rigid, linear geometry and electron-rich triple bond make them ideal components for constructing conjugated systems with unique photophysical and electronic properties. The introduction of a trimethylsilyl (TMS) group on the alkyne offers the advantage of a protecting group that can be selectively removed under specific conditions, allowing for further functionalization.[2]

The Sonogashira cross-coupling reaction stands as one of the most robust and efficient methods for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Developed by Kenkichi Sonogashira, this reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] Its mild reaction conditions, broad functional group tolerance, and high yields have cemented its status as an indispensable tool in the synthetic organic chemist's arsenal.[3][5]

This guide focuses on the specific application of the Sonogashira coupling to synthesize this compound, a valuable intermediate for the construction of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring can influence the reactivity of the aryl iodide and the properties of the final product.

The Sonogashira Coupling: A Mechanistic Deep Dive

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The Dual Catalytic Cycles

The generally accepted mechanism involves the interplay of both palladium and copper catalysts, as illustrated below.[4]

Figure 1: The dual catalytic cycles of the Sonogashira coupling reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-iodo-4-nitrobenzene) in an oxidative addition step to form a Pd(II) complex. The reactivity of the aryl halide is crucial, with the bond strength decreasing in the order C-I < C-Br < C-Cl, making aryl iodides the most reactive substrates.[3]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.

The Copper Cycle:

-

Formation of Copper Acetylide: The terminal alkyne (trimethylsilylacetylene) reacts with the copper(I) salt, typically CuI, in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) ion to form a copper acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

The Role of Reagents: A Causality-Driven Perspective

-

Palladium Catalyst: The heart of the reaction is the palladium catalyst. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The latter is often preferred due to its higher stability and ease of handling. In the reaction medium, the Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Copper(I) Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide, which then participates in the transmetalation step.[3] While copper-free Sonogashira reactions exist, the copper co-catalyst generally allows for milder reaction conditions and faster reaction rates.[5]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple purposes. It acts as a proton scavenger, neutralizing the hydrogen iodide formed during the reaction. It can also serve as a solvent and may play a role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]

-

Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Iodo-4-nitrobenzene | 249.01 | 1.0 | 249 mg |

| Trimethylsilylacetylene | 98.22 | 1.2 | 0.17 mL (118 mg) |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.02 | 14 mg |

| Copper(I) iodide | 190.45 | 0.04 | 7.6 mg |

| Triethylamine (Et₃N) | 101.19 | - | 5 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Preparation of the Reaction Vessel: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with septa and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). This is a critical step to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[5]

-

Addition of Solvents and Reagents: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture until all solids have dissolved. Then, add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 1-iodo-4-nitrobenzene spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective.

-

Product Identification: The fractions containing the desired product can be identified by TLC. The purified product, this compound, is a yellow solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellow solid |

| Melting Point | 96-97 °C |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.1 (d, 2H), ~7.6 (d, 2H), ~0.3 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~147, ~133, ~129, ~123, ~102, ~99, ~0.0 |

| Yield | > 85% |

Safety and Handling Precautions

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

1-Iodo-4-nitrobenzene: Harmful if swallowed or inhaled.

-

Trimethylsilylacetylene: Highly flammable liquid and vapor.

-

Palladium Catalyst: May cause skin and eye irritation.

-

Copper(I) Iodide: Harmful if swallowed.

-

Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

-

Tetrahydrofuran: Highly flammable liquid and vapor. May form explosive peroxides.

-

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of this compound from 1-iodo-4-nitrobenzene and trimethylsilylacetylene. By carefully controlling the reaction conditions, particularly the maintenance of an inert atmosphere, high yields of the desired product can be achieved. This guide provides a detailed and scientifically grounded protocol that, when followed diligently, should enable researchers to successfully perform this valuable transformation. The mechanistic insights and explanations of the roles of each reagent are intended to empower the user to adapt and optimize the procedure as needed for their specific research applications.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).

-

Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]

-

PubChem. This compound. [Link]

- Liang, Y., Xie, Y. & Li, J. Recent advances in the Sonogashira reaction. Beilstein J. Org. Chem.7, 800–829 (2011).

-

Crysdot LLC. This compound. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

- Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.42, 1566–1568 (2003).

-

Crysdot LLC. This compound. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

Sources

- 1. This compound | C11H13NO2Si | CID 4296099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Trimethyl(nitroethynyl)silane | C5H9NO2Si | CID 12441528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Trimethyl((4-nitrophenyl)ethynyl)silane

This guide provides a comprehensive overview of the spectroscopic data for Trimethyl((4-nitrophenyl)ethynyl)silane, a key intermediate in the synthesis of functionalized organic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis and detailed spectroscopic analysis of this compound, offering insights into the experimental choices and data interpretation that are crucial for scientific integrity and reproducibility.

Introduction

This compound, with the chemical formula C₁₁H₁₃NO₂Si, is a silyl-protected alkyne that serves as a versatile building block in organic synthesis.[1] The presence of the electron-withdrawing nitro group and the synthetically adaptable trimethylsilyl group makes it a valuable precursor for the construction of more complex molecules, particularly in the fields of nonlinear optics, molecular electronics, and medicinal chemistry. The Sonogashira cross-coupling reaction is a common and efficient method for the synthesis of this and similar compounds. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent reactions and applications.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between an aryl halide (such as 1-iodo-4-nitrobenzene) and a terminal alkyne (trimethylsilylacetylene). This palladium- and copper-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Experimental Protocol: Sonogashira Cross-Coupling Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1-iodo-4-nitrobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 1-iodo-4-nitrobenzene (1.0 eq).

-

Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous toluene and triethylamine (2.0 eq) via syringe.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.

-

Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst in the Sonogashira reaction.

-

Copper(I) Iodide: Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Triethylamine: Triethylamine serves as a base to neutralize the hydrogen iodide formed during the reaction and also as a solvent.

-

Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and catalyst residues, ensuring the high purity of the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.17 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |

| ~7.59 | Doublet (d) | 2H | Aromatic protons meta to the nitro group |

| ~0.28 | Singlet (s) | 9H | Trimethylsilyl (-Si(CH₃)₃) protons |

Interpretation:

-

The downfield chemical shifts of the aromatic protons (~8.17 and ~7.59 ppm) are due to the deshielding effect of the electron-withdrawing nitro group and the aromatic ring current. The protons ortho to the nitro group are more deshielded and thus appear at a lower field.

-

The characteristic singlet at ~0.28 ppm, integrating to nine protons, is indicative of the three equivalent methyl groups of the trimethylsilyl moiety.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: Key proton environments in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | C-NO₂ |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-C≡ |

| ~123 | Aromatic C-H |

| ~103 | -C≡C-Si |

| ~99 | -C≡C-Ar |

| ~ -1 | -Si(CH₃)₃ |

Interpretation:

-

The carbon atom attached to the nitro group is expected to be the most deshielded aromatic carbon.

-

The two acetylenic carbons will appear in the characteristic region for sp-hybridized carbons.

-

The trimethylsilyl carbons will be highly shielded and appear upfield, typically around or slightly below 0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer using proton decoupling to simplify the spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2160 | Medium-Strong | C≡C stretching vibration |

| ~1595, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching vibrations |

| ~1250, ~840 | Strong | Si-CH₃ bending and rocking vibrations |

| ~3100-3000 | Weak | Aromatic C-H stretching vibrations |

| ~2960-2850 | Weak | Aliphatic C-H stretching vibrations (from TMS) |

Interpretation:

-

The presence of a sharp, medium to strong absorption band around 2160 cm⁻¹ is characteristic of the carbon-carbon triple bond.

-

The strong absorptions around 1595 cm⁻¹ and 1340 cm⁻¹ are definitive for the nitro group.

-

The strong bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the trimethylsilyl group.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 219 | [M]⁺ (Molecular ion) |

| 204 | [M - CH₃]⁺ |

| 173 | [M - NO₂]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 219 corresponds to the molecular weight of the compound.

-

A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical, leading to the [M - 15]⁺ peak at m/z 204.

-

The peak at m/z 73, corresponding to the trimethylsilyl cation, is a characteristic fragment for compounds containing this group.

-

Loss of the nitro group would result in a fragment at m/z 173.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio and detect them to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Expected UV-Vis Data (in a suitable solvent like ethanol or acetonitrile):

-

λ_max: Expected in the range of 280-320 nm.

Interpretation:

-

The absorption maximum (λ_max) is due to the π → π* electronic transition within the conjugated system of the nitrophenylacetylene moiety. The exact position of the maximum will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution in a matched quartz cuvette over a suitable wavelength range (e.g., 200-400 nm).

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a self-validating system for the unambiguous identification and purity assessment of this important synthetic intermediate. The detailed protocols and interpretation guidelines presented in this technical guide are intended to support researchers in achieving accurate and reproducible results, thereby upholding the principles of scientific integrity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Trimethyl((4-nitrophenyl)ethynyl)silane

Introduction

Trimethyl((4-nitrophenyl)ethynyl)silane is a bifunctional organic molecule that incorporates a trimethylsilyl (TMS) protected alkyne and a nitro-substituted aromatic ring.[1] This compound serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions where the TMS group can be selectively removed to reveal a terminal alkyne.[2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in established spectroscopic principles and supported by experimental data.

Molecular Structure and NMR-Active Nuclei

The structural framework of this compound presents distinct chemical environments for its protons and carbons, which are readily distinguishable by NMR spectroscopy. The key structural features influencing the NMR spectra are the trimethylsilyl group, the disubstituted benzene ring, and the ethynyl linker.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by two main regions: the aliphatic region, dominated by the trimethylsilyl protons, and the aromatic region, which displays a characteristic pattern for a 1,4-disubstituted benzene ring.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Si(CH₃)₃ | 0.27 | Singlet | 9H | - |

| Ar-H (meta to NO₂) | 7.59 | Doublet | 2H | 7.82 |

| Ar-H (ortho to NO₂) | 8.17 | Doublet | 2H | 8.18 |

Expertise & Experience:

The trimethylsilyl protons appear as a sharp singlet at approximately 0.27 ppm. This upfield chemical shift is a hallmark of TMS groups and is attributed to the electropositive nature of silicon, which results in increased shielding of the methyl protons.[3] The integration of this signal to nine protons confirms the presence of the intact trimethylsilyl moiety.

The aromatic region exhibits two doublets, each integrating to two protons, which is consistent with a symmetrically 1,4-disubstituted benzene ring. The electron-withdrawing nitro group strongly deshields the ortho protons, causing them to resonate at a downfield chemical shift of 8.17 ppm.[4] The protons meta to the nitro group are less affected by this deshielding and therefore appear at a more upfield position of 7.59 ppm. The observed coupling constants are typical for ortho-coupling in a benzene ring.

¹³C NMR Spectrum Analysis

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~ -0.5 |

| C≡CSi | ~ 93 |

| C≡CAr | ~ 103 |

| Ar-C (meta to NO₂) | ~ 123.6 |

| Ar-C (ortho to NO₂) | ~ 132.5 |

| Ar-C (ipso to C≡C) | ~ 130 |

| Ar-C (ipso to NO₂) | ~ 147 |

Trustworthiness:

The chemical shift of the trimethylsilyl carbons is predicted to be slightly upfield of TMS (0 ppm), a characteristic feature of this group.[5] The acetylenic carbons are anticipated to appear in the range of 90-105 ppm. The carbon attached to the silicon (C≡CSi) will be more shielded (upfield) compared to the carbon attached to the aromatic ring (C≡CAr).[5]

For the aromatic carbons, the carbon bearing the nitro group (ipso to NO₂) will be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbons ortho and meta to the nitro group will appear at approximately 132.5 and 123.6 ppm, respectively, based on the data for 4-nitrophenylacetylene.[3] The ipso-carbon attached to the ethynyl group is expected to be in the region of 130 ppm. Quaternary carbons, such as the ipso-carbons and the acetylenic carbons, will typically exhibit lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.[6]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This section outlines a field-proven methodology for the preparation and NMR analysis of this compound.

Materials and Equipment:

-

This compound (solid)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

-

5 mm NMR tubes

-

Pasteur pipette and cotton or glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[8] CDCl₃ is a suitable solvent as the compound is soluble in it and its residual proton signal (δ ~7.26 ppm) does not overlap with the analyte signals.[9]

-

Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

Sample Insertion: Carefully place the NMR tube into the spinner turbine and use a depth gauge to ensure the correct positioning for optimal shimming.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.[11]

-

Caption: Experimental workflow for NMR analysis.

Data Processing and Interpretation

Step-by-Step Data Processing:

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum through a Fourier transform.[12]

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.

-

Peak Picking: The precise chemical shifts of the peaks are identified.

Trustworthiness:

The processed spectra should be carefully analyzed to assign the observed signals to the corresponding nuclei in the molecule. The combination of chemical shift, multiplicity, integration (for ¹H), and comparison with data from analogous compounds provides a self-validating system for structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide unambiguous confirmation of its molecular structure. The characteristic signals of the trimethylsilyl group and the 4-nitrophenyl moiety, coupled with the signals from the acetylenic carbons, allow for a complete spectral assignment. The experimental and data processing protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data for this and similar small organic molecules, ensuring scientific integrity and reproducibility in research and development settings.

References

-

Arde, P., Reddy, V., & Anand, R. V. (2014). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). This compound. In PubChem. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 19(48), 32266-32275. Retrieved from [Link]

-

Reddit. (2020). C-NMR of substituted benzene. r/chemhelp. Retrieved from [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

James, T. L. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Keeler, J. (2005). NMR Data Processing. Retrieved from [Link]

- Al-Juaid, S. S., Eaborn, C., & He, Y. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Journal of Chemical Research, Synopses, (7), 414-415.

-

American Psychological Association. (n.d.). Reference list setup. APA Style. Retrieved from [Link]

-

Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

Purdue University. (n.d.). Reference List: Basic Rules. Purdue OWL. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Brook, M. A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 43(8), 611-624.

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

Research leap. (2019, September 1). How to write a reference list in scientific papers. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Doc Player. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

-

Scientific Style and Format Online. (n.d.). Citation Quick Guide. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

- Reynolds, W. F., & Enriquez, R. G. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In A Complete Introduction to Modern NMR Spectroscopy (pp. 119-150). John Wiley & Sons.

-

Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). 1066-54-2 Trimethylsilylacetylene C5H10Si, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

Sources

- 1. Chlorotrimethylsilane(75-77-4) 13C NMR [m.chemicalbook.com]

- 2. How to write a reference list in scientific papers [researchleap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. compoundchem.com [compoundchem.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. youtube.com [youtube.com]

Physical and chemical properties of Trimethyl((4-nitrophenyl)ethynyl)silane

An In-Depth Technical Guide to Trimethyl((4-nitrophenyl)ethynyl)silane: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates a para-substituted nitrophenyl ring linked to a trimethylsilyl (TMS)-protected acetylene group. This unique combination of a reactive aromatic system and a versatile alkynylsilane moiety makes it a valuable building block for the synthesis of complex organic molecules. For researchers in materials science and drug discovery, this compound serves as a key intermediate, enabling access to a wide array of derivatives, including conjugated polymers, nonlinear optical materials, and precursors to pharmacologically active agents. The TMS group provides crucial protection for the terminal alkyne, allowing for selective reactions at other sites, while the nitro group offers a handle for further functionalization, most commonly through reduction to an amine. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, synthesis, and handling, grounded in established scientific principles to empower researchers in its effective application.

Molecular Structure and Identifiers

The molecular architecture consists of a planar 4-nitrophenyl group, which imparts significant electronic and steric influence, connected via a rigid ethynyl linker to a sterically bulky but chemically labile trimethylsilyl group.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | trimethyl-[2-(4-nitrophenyl)ethynyl]silane[1][2] |

| CAS Number | 75867-38-8[2] |

| Molecular Formula | C₁₁H₁₃NO₂Si[1][2][3] |

| Molecular Weight | 219.31 g/mol [1][2][3] |

| Synonyms | 1-Nitro-4-[2-(trimethylsilyl)ethynyl]benzene, 4-Nitrophenyltrimethylsilylacetylene, 1-(4-nitrophenyl)-2-trimethylsilylacetylene[2] |

Physical and Spectroscopic Properties

The physical state and spectroscopic signature of a compound are direct consequences of its molecular structure. The planar, polar nitrophenyl group and the overall molecular symmetry contribute to its crystalline nature and distinct spectral characteristics.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 96-97 °C | [3] |

| Boiling Point | 277.6 ± 32.0 °C (Predicted) | [3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [3][4] |

Spectroscopic Profile

While specific experimental spectra are proprietary, the expected spectroscopic features can be reliably predicted based on the compound's functional groups. This analysis is crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

-

~0.25 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the trimethylsilyl (TMS) group. Its upfield shift is characteristic of protons on a silicon atom.

-

~7.6 ppm (doublet, 2H) & ~8.2 ppm (doublet, 2H): These signals represent the four aromatic protons. Due to the strong electron-withdrawing nature of the nitro group and the para-substitution pattern, the aromatic region will display a classic AA'BB' system, which often resolves into two distinct doublets. The protons ortho to the nitro group are significantly deshielded and appear further downfield (~8.2 ppm) compared to those meta to it (~7.6 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.

-

~0 ppm: The methyl carbons of the TMS group.

-

~95-105 ppm: Two signals for the sp-hybridized acetylenic carbons.

-

~123-150 ppm: Four signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield due to strong deshielding.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups.

-

~2160 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C (alkyne) stretch.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are highly characteristic and confirm the presence of the nitro functionality.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Strong bands associated with the Si-CH₃ symmetric deformation and rocking vibrations of the TMS group.

-

-

UV-Visible Spectroscopy: The electronic spectrum is dominated by the π-conjugated system of the 4-nitrophenylacetylene chromophore. An intense absorption band (λ_max) is expected in the UV region, likely around 290-320 nm, corresponding to a π → π* electronic transition. The nitro group's presence extends the conjugation and shifts the absorption to a longer wavelength compared to unsubstituted phenylacetylene.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional domains: the silyl-protected alkyne, the nitroaromatic ring, and the C-Si bond. This trifecta of reactivity allows for a modular approach to synthesis.

Stability and Handling

The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent unwanted side reactions.[1] It is incompatible with strong oxidizing agents and upon decomposition, can release carbon, nitrogen, and silicon oxides.[1] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is recommended to maintain purity.[3][4]

Key Reactions

-

Desilylation (Deprotection of the Alkyne): The TMS group serves as a protecting group for the acidic terminal alkyne proton. Its removal is a cornerstone of this compound's utility, unmasking the terminal alkyne for subsequent reactions. This is typically achieved under mild conditions using a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[5] The choice of fluoride source is critical; while TBAF is common, CsF is often preferred in larger-scale syntheses due to its lower cost and simpler workup.[5]

-

Sonogashira Cross-Coupling: As a protected alkyne, this molecule is a key substrate for Sonogashira coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction can be performed in two ways:

-

Post-Desilylation: The compound is first deprotected to yield 4-ethynylnitrobenzene, which is then coupled with a different aryl/vinyl halide.

-

Direct Coupling (Sila-Sonogashira): Under certain conditions, particularly with CsF mediation, the desilylation and coupling can occur in a single pot, avoiding the isolation of the potentially volatile terminal alkyne.[5] This one-pot method is highly efficient and tolerant of various functional groups.

-

-

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂). This transformation is fundamental in drug development, as anilines are precursors to a vast number of pharmaceuticals.[8] Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), can be employed to produce Trimethyl((4-aminophenyl)ethynyl)silane, a highly valuable bifunctional building block.

Caption: Key reactivity pathways for the title compound.

Synthesis Protocol: Sonogashira Coupling

The most common and efficient synthesis of this compound is via a Sonogashira cross-coupling reaction. The following protocol provides a representative methodology.

Rationale of Reagents

-

4-Iodonitrobenzene: The aryl halide partner. An iodide is used for its high reactivity in the oxidative addition step of the catalytic cycle.

-

(Trimethylsilyl)acetylene: The alkyne source.

-

Pd(PPh₃)₂Cl₂ (or similar Pd catalyst): The primary palladium catalyst that facilitates the C-C bond formation.

-

Copper(I) Iodide (CuI): The co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is often the rate-determining step.[6]

-

Triethylamine (TEA) or Diisopropylamine (DIPA): Acts as both the solvent and the base. It neutralizes the HI generated during the reaction, preventing side reactions and regenerating the active catalyst.

-

Triphenylphosphine (PPh₃): An optional ligand to stabilize the palladium catalyst and prevent its precipitation as palladium black.

Experimental Procedure

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodonitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous triethylamine (solvent) via syringe.

-

Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature (or with gentle heating to ~40-50°C to increase the rate) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst and amine salts. Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.

Caption: Workflow for the synthesis via Sonogashira coupling.

Applications in Research and Drug Development

The strategic placement of the nitro and protected alkyne groups makes this compound a powerful intermediate.

-

Medicinal Chemistry: The 4-nitrophenyl moiety is a structural alert in many bioactive molecules.[8] By reducing the nitro group to an amine, chemists can access an aniline derivative that is primed for amide coupling, sulfonamide formation, or diazotization, opening the door to a wide range of potential drug candidates. The rigid alkyne linker can be used as a scaffold to orient pharmacophores in a specific 3D space for optimal receptor binding.

-

Materials Science: The fully conjugated diarylacetylene system, accessible after desilylation and a second Sonogashira coupling, is a core structure in organic electronics. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as nonlinear optical (NLO) materials.

-

Click Chemistry: After desilylation, the resulting terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the efficient construction of 1,2,3-triazole-linked structures, which are widely used in bioconjugation and drug discovery.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source(s) |

| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3][4] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[9]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4296099, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12441528, Trimethyl(nitroethynyl)silane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Airgas. (2015). Trimethylsilane Safety Data Sheet. Retrieved from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-dependent UV-vis spectra for the reduction of 4-nitrophenol. Retrieved from [Link]

-

MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

PubMed. (2014). Recent advances in Sonogashira reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by.... Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | C11H13NO2Si | CID 4296099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 95+% , 75867-38-8 - CookeChem [cookechem.com]

- 4. 75867-38-8|this compound|BLD Pharm [bldpharm.com]

- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to N-(4-trimethylsilyloxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Silylated Analgesic

In the landscape of pharmaceutical analysis and synthetic chemistry, derivatization techniques are paramount for enhancing the physicochemical properties of molecules. This guide focuses on a significant derivative of the widely used analgesic, paracetamol (acetaminophen): N-(4-trimethylsilyloxyphenyl)acetamide , a compound with the chemical formula C11H13NO2Si. The introduction of a trimethylsilyl (TMS) group to the paracetamol structure fundamentally alters its volatility and thermal stability, making it particularly amenable to analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of N-(4-trimethylsilyloxyphenyl)acetamide. We will delve into the intricacies of its synthesis, the nuances of its characterization, and its critical applications in modern analytical science. By understanding the core principles behind the silylation of paracetamol, researchers can leverage this knowledge for the robust and sensitive quantification of this ubiquitous drug in various matrices.

Molecular Identity and Physicochemical Properties

The formal IUPAC name for the mono-silylated derivative of paracetamol is N-(4-trimethylsilyloxyphenyl)acetamide .[1] This nomenclature clearly defines the structural modification: a trimethylsilyl group (₃) attached to the oxygen atom of the phenolic hydroxyl group of paracetamol.

A summary of its key computed properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂Si | PubChem[1] |

| Molecular Weight | 223.34 g/mol | PubChem[1] |

| IUPAC Name | N-(4-trimethylsilyloxyphenyl)acetamide | PubChem[1] |

| InChIKey | OKGLOYGZHPISAT-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O(C)C | PubChem[1] |

Synthesis of N-(4-trimethylsilyloxyphenyl)acetamide: The Silylation Reaction

The synthesis of N-(4-trimethylsilyloxyphenyl)acetamide is achieved through a silylation reaction, a cornerstone of derivatization in chemical analysis.[2] This process involves the replacement of the active hydrogen of the phenolic hydroxyl group in paracetamol with a trimethylsilyl (TMS) group.

The Rationale Behind Silylation

The primary motivation for converting paracetamol to its TMS derivative is to enhance its suitability for gas chromatography (GC). Paracetamol in its native form is a polar and relatively non-volatile compound, making it challenging to analyze directly by GC without significant peak tailing and potential thermal degradation. Silylation effectively masks the polar hydroxyl group, leading to a derivative that is:

-

More Volatile: The TMS ether is significantly more volatile than the parent phenol, allowing it to be readily vaporized in the GC injector.

-

More Thermally Stable: The silylated compound is less prone to decomposition at the high temperatures employed in GC.

-

Less Polar: Reduced polarity minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.

Mechanism of Silylation

The silylation of phenols, such as paracetamol, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) proceeds through a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. This is generally considered an SN2-type reaction at the silicon center. The reaction is facilitated by a good leaving group on the silylating agent.[2]

Experimental Protocol: A Generalized Approach

While numerous variations exist, a typical laboratory-scale synthesis for the preparation of N-(4-trimethylsilyloxyphenyl)acetamide for analytical purposes involves the following steps. This protocol is a generalized procedure based on common silylation techniques.

Materials:

-

Paracetamol (acetaminophen)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst

-

A suitable solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

-

Reaction vial with a screw cap and septum

-

Heating block or water bath

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of paracetamol (typically 1-10 mg) into a clean, dry reaction vial. If the paracetamol is in an aqueous solution, it must be evaporated to complete dryness, as silylating reagents are highly sensitive to moisture.

-

Solvent Addition: Dissolve the paracetamol in a minimal amount of an appropriate anhydrous solvent.

-

Addition of Silylating Agent: Under an inert atmosphere to exclude moisture, add an excess of the silylating agent (BSTFA with 1% TMCS). A molar ratio of at least 2:1 of the silylating agent to the active hydrogen in paracetamol is recommended to ensure the reaction goes to completion.

-

Reaction: Tightly cap the vial and heat the mixture. A common condition is heating at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific conditions and solvent used.

-

Completion and Analysis: After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS. The excess silylating reagent and its byproducts are typically volatile and will elute early in the chromatogram, minimizing interference with the analyte peak.

Self-Validation: To ensure the completeness of the reaction, a time-course study can be performed, analyzing aliquots at different time points until the peak area of the derivatized paracetamol remains constant. The absence of the underivatized paracetamol peak in the chromatogram is also an indicator of a complete reaction.

Analytical Characterization

The successful synthesis of N-(4-trimethylsilyloxyphenyl)acetamide is confirmed through various analytical techniques, with mass spectrometry being the most definitive.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary tool for both the identification and quantification of silylated paracetamol. In the mass spectrum of N-(4-trimethylsilyloxyphenyl)acetamide, characteristic fragmentation patterns are observed. The molecular ion peak ([M]⁺) is expected at m/z 223. The spectrum also typically shows a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) and other fragment ions characteristic of the trimethylsilyl group and the aromatic structure. The PubChem database lists significant peaks in the GC-MS spectrum at m/z values of 223, 181, 166, and 152.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR data for N-(4-trimethylsilyloxyphenyl)acetamide is not widely available in public databases, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.2-0.3 ppm. The aromatic protons would appear as two doublets in the range of 6.8-7.5 ppm. A singlet for the acetyl methyl protons would be expected around 2.1 ppm, and a broad singlet for the amide proton (N-H) would also be present.

-

¹³C NMR: The spectrum would feature a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic carbons would resonate in the region of 115-155 ppm. The acetyl methyl carbon would appear around 24 ppm, and the carbonyl carbon of the amide group would be observed further downfield, typically above 168 ppm.

Applications in Research and Development

The primary and most critical application of N-(4-trimethylsilyloxyphenyl)acetamide is in the quantitative analysis of paracetamol in various biological and environmental samples.

Therapeutic Drug Monitoring and Toxicology

In clinical and forensic toxicology, accurate measurement of paracetamol levels in biological fluids like blood, plasma, and urine is crucial for managing overdoses and for therapeutic drug monitoring. GC-MS methods employing silylation offer high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites.[3] The derivatization to N-(4-trimethylsilyloxyphenyl)acetamide is a key step in many of these validated analytical methods.

Environmental Monitoring

Paracetamol is frequently detected as a contaminant in wastewater and surface water due to its widespread use. Environmental scientists rely on sensitive analytical methods to monitor its presence and fate in the environment. GC-MS following silylation is a robust technique for the trace-level quantification of paracetamol in complex environmental matrices.

Pharmaceutical Quality Control

In pharmaceutical manufacturing, ensuring the purity and potency of drug formulations is essential. While HPLC is more commonly used for routine quality control of paracetamol, GC-MS can be employed as a complementary or alternative technique, particularly for stability studies and the identification of impurities.

Conclusion: A Vital Tool in Chemical Analysis

N-(4-trimethylsilyloxyphenyl)acetamide, the mono-silylated derivative of paracetamol, represents a crucial chemical entity in the field of analytical chemistry. Its synthesis through a straightforward silylation reaction transforms the parent drug into a form that is ideal for sensitive and reliable analysis by GC-MS. This technical guide has provided a comprehensive overview of its identity, synthesis, characterization, and applications. For researchers and professionals in drug development and analysis, a thorough understanding of this derivative and the principles of silylation is indispensable for achieving accurate and robust analytical outcomes. The continued application of this derivatization strategy will undoubtedly facilitate further research in clinical toxicology, environmental science, and pharmaceutical quality control.

References

-

PubChem. Acetamide, N-[4-[(trimethylsilyl)oxy]phenyl]-. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, N-[4-[(trimethylsilyl)oxy]phenyl]-. National Center for Biotechnology Information. [Link]

-

Godejohann, M., Tseng, L. H., Braumann, U., Fuchser, J., & Spraul, M. (2004). Characterization of a paracetamol metabolite using on-line LC-SPE-NMR-MS and a cryogenic NMR probe. Journal of Chromatography A, 1058(1-2), 191–196. [Link]

-

The Royal Society of Chemistry. Synthesis of paracetamol by acetylation. [Link]

-

Saeed, A., & Larik, F. A. (2020). Synthesis and Characterization of Acetaminophen (paracetamol)® from Acetanilide by Diazotization Reaction and Comparing with Crude. ResearchGate. [Link]

- Google Patents. Continuous paracetamol synthesis process.

- Google Patents. Method for synthesizing N,O-bis(trimethylsilyl)

-

Han, Y., et al. (2018). Quantitation of Paracetamol By Liquid Chromatography–Mass Spectrometry in Human Plasma in Support of Clinical Trial. ResearchGate. [Link]

-

Phlox Institute. The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. [Link]

-

Barfield, M., et al. (2025). HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide. protocols.io. [Link]

-

SlideShare. Synthesis of Paracetamol. [Link]